rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans is a complex organic compound with a unique structure that includes a pyrrolidine ring, a triazole ring, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the pyrrolidine and triazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}propionic acid
- **rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}butanoic acid
Uniqueness
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-14(2,3)23-13(21)17-5-9(11(7-17)22-4)10-6-18(16-15-10)8-12(19)20/h6,9,11H,5,7-8H2,1-4H3,(H,19,20)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBWEJJKHQQGG-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C2=CN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C2=CN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.